4-Methyl-3-nitropyridine-2-carboxylic acid CAS 21203-65-6 properties
4-Methyl-3-nitropyridine-2-carboxylic acid CAS 21203-65-6 properties
An In-Depth Technical Guide to 4-Methyl-3-nitropyridine-2-carboxylic Acid (CAS 21203-65-6)
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as foundational building blocks for complex pharmacophores. 4-Methyl-3-nitropyridine-2-carboxylic acid (CAS 21203-65-6) is a critically important intermediate, characterized by its dense substitution pattern: a carboxylic acid at C2, a nitro group at C3, and a methyl group at C4 [1].
This specific arrangement of electron-withdrawing (nitro, carboxyl) and electron-donating (methyl) groups on an already electron-deficient heterocyclic ring creates a highly tunable molecule. It is predominantly utilized in the synthesis of azabenzimidazole derivatives, kinase inhibitors, and advanced crop protection agents [3]. This whitepaper provides a comprehensive, mechanistically grounded guide to the physicochemical properties, regioselective synthesis, and downstream applications of this compound.
Physicochemical Profiling
Understanding the quantitative properties of 4-Methyl-3-nitropyridine-2-carboxylic acid is essential for predicting its behavior in solvent systems, its chromatographic retention, and its reactivity profiles.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Methyl-3-nitropyridine-2-carboxylic acid |
| CAS Registry Number | 21203-65-6 |
| Molecular Formula | C7H6N2O4 |
| Molecular Weight | 182.13 g/mol |
| Exact Mass | 182.0327 g/mol |
| Topological Polar Surface Area (TPSA) | 83.12 Ų |
| LogP (Predicted) | 0.50 – 1.49 |
| Hydrogen Bond Donors / Acceptors | 1 / 5 |
| Physical Appearance | Pale yellow to off-white crystalline solid |
Structural Causality & Regioselective Synthesis
The synthesis of 4-Methyl-3-nitropyridine-2-carboxylic acid requires overcoming the inherent deactivation of the pyridine ring. We outline two primary, field-proven synthetic pathways: Electrophilic Aromatic Nitration and Selective Methyl Oxidation .
Fig 1: Regioselective synthetic pathways for 4-Methyl-3-nitropyridine-2-carboxylic acid.
Pathway A: Nitration of 4-Methylpyridine-2-carboxylic acid
Mechanistic Causality: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The introduction of a carboxylic acid at the C2 position further deactivates the ring. However, the C4-methyl group acts as an electron-donating group (EDG) via hyperconjugation, providing localized nucleophilic activation at the ortho (C3, C5) positions. The C3 position is sterically hindered but electronically favored due to the synergistic meta-directing effect of the C2-carboxyl group and the ortho-directing effect of the C4-methyl group, making it the primary site for electrophilic aromatic substitution during harsh nitration [4].
Protocol: Self-Validating Nitration Workflow
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, cool concentrated H₂SO₄ (50 mL) to 0°C in an ice-water bath.
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Substrate Addition: Slowly add 4-methylpyridine-2-carboxylic acid (10.0 g, 72.9 mmol) portion-wise.
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Causality: The protonation of the pyridine nitrogen is highly exothermic; strict temperature control (<5°C) prevents substrate decomposition and charring.
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Nitration: Add fuming HNO₃ (>90%, 5.0 mL, ~1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 10°C.
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Thermal Activation: Gradually warm the reaction mixture to 80°C and stir for 12 hours.
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Causality: The highly deactivated nature of the doubly-protonated pyridine ring requires elevated thermal energy for the nitronium ion (NO₂⁺) to successfully attack the sterically hindered C3 position.
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Quenching & Workup: Cool the mixture to room temperature and pour it carefully over 200 g of crushed ice.
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Self-Validating Isolation: Adjust the pH to ~2.0 using a 20% aqueous NaOH solution. The target compound, being an amphoteric molecule with a specific isoelectric point, will precipitate out of solution at this pH.
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Purification: Filter the precipitate, wash with ice-cold water (3 x 20 mL), and recrystallize from an ethanol/water mixture to yield the pure C3-nitrated regioisomer.
Pathway B: Selective Oxidation of 2,4-Dimethyl-3-nitropyridine
Mechanistic Causality: When utilizing 2,4-dimethyl-3-nitropyridine (CAS 1074-76-6) as a starting material, the synthetic challenge lies in differentiating the two methyl groups [2]. The C2-methyl group is situated alpha to the pyridine nitrogen. The inductive electron withdrawal by the adjacent nitrogen significantly increases the acidity of the C2-methyl protons compared to the C4-methyl protons. Consequently, under controlled oxidative conditions, the C2-methyl group is preferentially oxidized.
Protocol: Controlled Permanganate Oxidation
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Solvation: Dissolve 2,4-dimethyl-3-nitropyridine (5.0 g, 32.8 mmol) in a 1:1 mixture of water and pyridine (50 mL).
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Causality: Pyridine acts as both a co-solvent to solubilize the organic substrate and a mild buffer to moderate the oxidation potential of the system.
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Oxidation: Heat the mixture to 70°C. Add KMnO₄ (12.9 g, 82.0 mmol, 2.5 eq) portion-wise over 2 hours.
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Causality: Portion-wise addition prevents thermal runaway and avoids over-oxidation of the less reactive C4-methyl group.
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Monitoring: Stir at 70°C for an additional 4 hours. Validate completion via LC-MS (consumption of the M+H 153 peak).
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Filtration: Filter the hot reaction mixture through a pad of Celite to remove the precipitated manganese dioxide (MnO₂). Wash the filter cake with hot water.
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Isolation: Concentrate the filtrate under reduced pressure to remove the pyridine. Acidify the aqueous layer with 2M HCl to pH ~2 to precipitate the 4-Methyl-3-nitropyridine-2-carboxylic acid. Filter and dry under high vacuum.
Downstream Applications: The Azabenzimidazole Scaffold
In pharmaceutical chemistry, 4-Methyl-3-nitropyridine-2-carboxylic acid is rarely the final active pharmaceutical ingredient (API). Instead, it is a precursor for complex fused-ring systems, most notably azabenzimidazoles , which are privileged scaffolds in kinase inhibitor design [3].
Fig 2: Downstream workflow converting the pyridine scaffold into an azabenzimidazole pharmacophore.
The Transformation Logic:
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Carboxyl Modification: The C2-carboxylic acid is typically converted into an amide or ester to prevent interference during subsequent reduction steps and to build the desired binding vectors for the target protein.
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Nitro Reduction: The C3-nitro group is reduced to a primary amine (e.g., using Fe/HCl or catalytic hydrogenation with Pd/C) [2].
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Annulation: The newly formed C3-amine and the C2-amide/ester undergo a condensation-cyclization reaction with an ortho-ester or aldehyde, forming the bicyclic azabenzimidazole core. The C4-methyl group remains as a critical steric vector that often dictates the binding conformation within a kinase hinge region.
Analytical Characterization & QA
To ensure the trustworthiness of the synthesis, the final product must be rigorously validated to confirm the correct regiochemistry (C3 vs C5 nitration).
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¹H-NMR (DMSO-d₆, 400 MHz): The defining feature of the correct regioisomer is the absence of the C2-methyl singlet (if synthesized via Pathway B) and the retention of the C4-methyl singlet at approximately δ 2.3–2.5 ppm. The aromatic protons (C5 and C6) will appear as a pair of coupled doublets (J ≈ 5.0 Hz) in the δ 7.5–8.5 ppm range. The carboxylic acid proton will manifest as a broad, highly deshielded singlet >13.0 ppm.
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LC-MS (ESI+): Expected[M+H]⁺ peak at m/z 183.0.
Safety, Handling, and GHS Compliance
As a nitro-aromatic carboxylic acid, this compound requires strict adherence to laboratory safety protocols:
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GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
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Handling: The presence of a nitro group on an aromatic ring introduces a theoretical risk of thermal instability. While the carboxylic acid moderates this, reactions involving high heat (like the nitration protocol) must be conducted behind a blast shield.
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Storage: Store in a cool, dry place away from strong reducing agents (which could prematurely reduce the nitro group) and strong bases.
References
- European Patent Office. "EP 4059933 A1 - AZABENZIMIDAZOLE COMPOUND AND MEDICINE" (Application of substituted pyridine-2-carboxylic acids in drug discovery). Google Patents.
